molecular formula C19H25NO3 B2938233 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 2310153-13-8

1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No. B2938233
CAS RN: 2310153-13-8
M. Wt: 315.413
InChI Key: XDEFTUVOVPSBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been shown to have various biochemical and physiological effects.

Mechanism of Action

1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions. This action blocks the excitatory neurotransmission and reduces the excessive activation of the NMDA receptor, which is associated with various neurological disorders.
Biochemical and Physiological Effects
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has been shown to have various biochemical and physiological effects. 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has been shown to reduce the infarct volume and improve neurological function in animal models of stroke. 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone also reduces the secondary injury and improves functional recovery in animal models of traumatic brain injury and spinal cord injury. 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has been shown to enhance synaptic plasticity and memory formation in animal models of learning and memory.

Advantages and Limitations for Lab Experiments

1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has several advantages for lab experiments. 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a well-characterized compound with a known mechanism of action and pharmacokinetics. 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is also readily available and can be synthesized in large quantities. However, 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has some limitations for lab experiments. 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has a short half-life and requires continuous infusion for prolonged experiments. 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone also has poor solubility in water, which limits its use in aqueous solutions.

Future Directions

For 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone research include developing more potent and selective NMDA receptor antagonists and exploring the use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone in clinical trials for neurological disorders.

Synthesis Methods

The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone involves the reaction between 1-(4-bromobutyl)-4-piperidone and 3,4-dimethoxybenzaldehyde in the presence of potassium carbonate and acetic acid. The reaction yields 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone as a white crystalline solid with a melting point of 186-187°C. The purity of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can be determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Scientific Research Applications

1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has been widely used in scientific research to study the NMDA receptor and its role in various neurological disorders. 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has also been used to study the mechanisms of synaptic plasticity and memory formation.

properties

IUPAC Name

1-(4-cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-22-17-7-6-14(12-18(17)23-2)13-19(21)20-10-8-16(9-11-20)15-4-3-5-15/h6-7,12H,3-5,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEFTUVOVPSBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(=C3CCC3)CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.